molecular formula C4H8O3 B026125 3-Hydroxyisobutyric acid CAS No. 2068-83-9

3-Hydroxyisobutyric acid

Cat. No. B026125
CAS RN: 2068-83-9
M. Wt: 104.1 g/mol
InChI Key: DBXBTMSZEOQQDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The biocatalytic synthesis of 3-Hydroxyisobutyric acid can be achieved through the enzymatic aldol addition of propanal to formaldehyde, followed by enzymatic oxidation. This process involves using enzymes such as d-fructose-6-phosphate aldolase variants for the aldol addition step, leading to the formation of 3-hydroxy-2-methylpropanal, which is then oxidized to 3-Hydroxyisobutyric acid. The choice of reactor, like fed-batch systems, is crucial due to enzyme inhibition by substrates and the stability of enzymes, which significantly affects the yield and productivity of the synthesis process (Česnik et al., 2019).

Molecular Structure Analysis

The molecular structure of 3-Hydroxyisobutyric acid, including its stereochemistry, has been detailed through isolation studies. It has been identified in certain biological samples as the S(+) stereoisomer, highlighting the importance of stereochemistry in the biological activities and synthesis of this compound (Amster & Tanaka, 1979).

Scientific Research Applications

  • Metabolism Studies : It has been used to study the metabolism of isobutyric acid in rats, helping to understand metabolic pathways in mammals (Amster & Tanaka, 1980).

  • Medical Research : Researchers have found that 3-hydroxyisobutyric acid can inhibit key enzymes of energy metabolism in the cerebral cortex of young rats, potentially affecting mitochondrial dysfunction in metabolic diseases (Viegas et al., 2008).

  • Biochemical Synthesis : It is an important intermediate in the biosynthesis of methacrylic acid, showing its significance in industrial chemistry (Česnik et al., 2019).

  • Genetic Disorders and Prenatal Diagnosis : The compound has been linked to 3-hydroxyisobutyric aciduria, a disorder of valine metabolism, which can cause organic acidemia and ketoacidosis. Its early detection through prenatal diagnosis could prevent brain dysgenesis in at-risk families (Chitayat et al., 1992; Ko et al., 1991).

  • Disease Biomarker : Elevated plasma levels of 3-Hydroxyisobutyric acid have been associated with an increased future risk of Type 2 diabetes, indicating its potential as a biomarker in metabolic studies (Mardinoğlu et al., 2017).

  • Biodegradation Research : It has been identified in the biodegradation processes of polyhydroxyalkanoates, highlighting its role in environmental studies (Mergaert et al., 1992).

Safety And Hazards

3-Hydroxyisobutyric acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

3-Hydroxyisobutyric acid is a strong marker of insulin resistance in type 2 diabetes and obesity . It shows a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes, at least in part reflecting progression of systemic insulin resistance . Therefore, it could be used as a biological marker in diabetes .

properties

IUPAC Name

3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBTMSZEOQQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862824
Record name 3-Hydroxyisobutyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyisobutyric acid

CAS RN

2068-83-9
Record name 3-Hydroxyisobutyric acid
Source CAS Common Chemistry
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Record name 3-Hydroxyisobutyric acid
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Record name 3-Hydroxyisobutyric acid
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Record name 3-hydroxy-2-methylpropanoic acid
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Record name 3-HYDROXYISOBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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